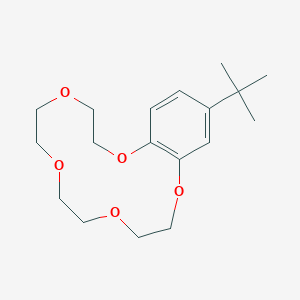

4-tert-Butylbenzo-15-crown-5

Übersicht

Beschreibung

3-Amino-5-Morpholinomethyl-2-oxazolidon, allgemein bekannt als AMOZ, ist ein Metabolit des synthetischen Nitrofuran-Antibiotikums Furaltadon. Nitrofuran-Antibiotika, einschließlich Furaltadon, wurden in der Veterinärmedizin wegen ihrer breiten antimikrobiellen Eigenschaften weit verbreitet eingesetzt. Aufgrund von Bedenken hinsichtlich ihrer potenziellen karzinogenen Wirkung wurde die Verwendung von Nitrofuran-Antibiotika in Lebensmittel produzierenden Tieren in vielen Regionen, einschließlich der Europäischen Union und der Vereinigten Staaten, verboten .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Amino-5-Morpholinomethyl-2-oxazolidon beinhaltet typischerweise die Reaktion von Furaltadon mit verschiedenen Reagenzien. Eine gängige Methode beinhaltet die Derivatisierung von Furaltadon mit 2-Nitrobenzaldehyd, gefolgt von einer Reihe chemischer Reaktionen, um den gewünschten Metaboliten zu erzeugen .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-Amino-5-Morpholinomethyl-2-oxazolidon beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst häufig Schritte wie saure Hydrolyse, Derivatisierung und Flüssig-Flüssig-Extraktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Amino-5-Morpholinomethyl-2-oxazolidon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Reaktionsergebnisses .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Substitutionsreaktionen substituierte Oxazolidon-Derivate liefern können .

Wissenschaftliche Forschungsanwendungen

3-Amino-5-Morpholinomethyl-2-oxazolidon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Eingesetzt in Studien, die den Metabolismus und die Toxikologie von Nitrofuran-Antibiotika untersuchen .

Medizin: Wird in der Forschung zur Pharmakokinetik und Pharmakodynamik von Nitrofuran-Antibiotika verwendet .

Wirkmechanismus

Der Wirkmechanismus von 3-Amino-5-Morpholinomethyl-2-oxazolidon beinhaltet seine Wechselwirkung mit zellulären Komponenten. Als Metabolit von Furaltadon entsteht es durch den metabolischen Abbau der Ausgangssubstanz. Die Verbindung entfaltet ihre Wirkung durch Bindung an spezifische molekulare Zielstrukturen, Störung zellulärer Prozesse und führt zu antimikrobieller Aktivität .

Wirkmechanismus

The mechanism of action of 3-amino-5-morpholinomethyl-2-oxazolidone involves its interaction with cellular components. As a metabolite of furaltadone, it is formed through the metabolic breakdown of the parent compound. The compound exerts its effects by binding to specific molecular targets, disrupting cellular processes, and leading to antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

3-Amino-5-Morpholinomethyl-2-oxazolidon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

3-Amino-2-oxazolidinon (AOZ): Ein weiterer Metabolit von Nitrofuran-Antibiotika mit ähnlichen Eigenschaften und Anwendungen .

1-Aminohydantoin (AHD): Eine verwandte Verbindung, die in ähnlichen Forschungsanwendungen eingesetzt wird .

Semicarbazid (SEM): Ein Metabolit von Nitrofurazon mit vergleichbaren chemischen und biologischen Eigenschaften .

Die Einzigartigkeit von 3-Amino-5-Morpholinomethyl-2-oxazolidon liegt in seiner spezifischen Struktur und dem besonderen Stoffwechselweg, dem es folgt, was es zu einer wertvollen Verbindung für Forschungs- und analytische Zwecke macht .

Biologische Aktivität

4-tert-Butylbenzo-15-crown-5 (B15C5) is a member of the crown ether family, characterized by its ability to complex with cations. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activities and potential applications. This article delves into the biological activity of B15C5, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₈O₅ and a molecular weight of 316.42 g/mol. Its structure features a crown-like arrangement that can encapsulate cations, enhancing its biological interactions.

The biological activity of B15C5 is primarily attributed to its ability to form complexes with metal ions, particularly alkali metals like sodium (Na⁺) and lithium (Li⁺). This complexation can influence various biochemical pathways:

- Ion Transport : B15C5 facilitates the transport of cations across biological membranes, which can alter cellular ion homeostasis and affect cellular signaling pathways.

- Enzyme Interaction : The compound may interact with enzymes and proteins, potentially modulating their activity through conformational changes or by competing for binding sites.

Pharmacokinetics

B15C5's pharmacokinetic profile suggests it has favorable absorption and distribution characteristics. The lipophilicity of the compound, indicated by its logP value, plays a critical role in its bioavailability:

| Parameter | Value |

|---|---|

| Molecular Weight | 316.42 g/mol |

| LogP | Approximately 5.5 |

| Solubility | Soluble in organic solvents |

High logP values correlate with increased cellular uptake, enhancing its therapeutic potential.

Antiproliferative Effects

Recent studies have demonstrated that B15C5 exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Case Study : In vitro tests showed that B15C5 inhibited the growth of human breast cancer cells (MCF-7) with an IC₅₀ value in the low micromolar range. This effect was linked to disruptions in potassium ion homeostasis and subsequent induction of apoptosis.

Neuroprotective Effects

B15C5 has also been investigated for its neuroprotective properties:

- Mechanism : By modulating ion channels involved in neurotransmission, B15C5 may protect neurons from excitotoxicity caused by excessive glutamate release.

Toxicity and Safety Profile

While B15C5 shows promise in therapeutic applications, understanding its safety profile is crucial:

- Toxicity Studies : Animal models have indicated low acute toxicity; however, long-term effects require further investigation.

- Safety Data : No significant adverse effects were reported at therapeutic doses, but careful monitoring is advised during clinical applications.

Research Applications

B15C5's unique properties make it suitable for various research applications:

- Extraction Processes : Utilized in lithium extraction systems due to its high selectivity for Li⁺ ions over Na⁺ ions.

- Drug Delivery Systems : Investigated as a potential carrier for targeted drug delivery due to its ability to encapsulate therapeutic agents.

Eigenschaften

IUPAC Name |

17-tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-18(2,3)15-4-5-16-17(14-15)23-13-11-21-9-7-19-6-8-20-10-12-22-16/h4-5,14H,6-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNVNAOXLAULPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345001 | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-73-3 | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylbenzo-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.